2-chloro-10-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-10H-phenothiazine
Description
2-Chloro-10-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-10H-phenothiazine is a phenothiazine derivative characterized by a 2-chloro substitution on the tricyclic phenothiazine core and a 4-(3-methoxyphenyl)piperazine-1-carbonyl group at the N10 position. This structural motif confers unique physicochemical and pharmacological properties, making it a subject of interest in medicinal chemistry. Phenothiazines are historically significant for their antipsychotic activity, but modifications to the side chain and substituents have expanded their applications to antimicrobial, anticancer, and antiparasitic domains .
Properties
IUPAC Name |
(2-chlorophenothiazin-10-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O2S/c1-30-19-6-4-5-18(16-19)26-11-13-27(14-12-26)24(29)28-20-7-2-3-8-22(20)31-23-10-9-17(25)15-21(23)28/h2-10,15-16H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBVATFDJLCXQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-10-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-10H-phenothiazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of 2-chloroaniline with sulfur and an oxidizing agent.
Substitution Reaction: The phenothiazine core undergoes a substitution reaction with 3-methoxyphenylpiperazine in the presence of a suitable base and solvent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-10-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-10-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-10H-phenothiazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of phenothiazine derivatives.
Medicine
Medically, phenothiazine derivatives, including this compound, are investigated for their antipsychotic and antiemetic properties. They are also explored for their potential use in treating other neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable intermediate in the synthesis of various active ingredients.
Mechanism of Action
The mechanism of action of 2-chloro-10-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-10H-phenothiazine involves its interaction with specific molecular targets in the body. Phenothiazine derivatives are known to interact with dopamine receptors, particularly the D2 receptor, which plays a crucial role in their antipsychotic effects. Additionally, these compounds can interact with other neurotransmitter receptors, contributing to their broad pharmacological profile.
Comparison with Similar Compounds
Key Observations :
- The carbonyl linker in the target compound may enhance rigidity and reduce metabolic instability compared to alkyl-linked analogs like prochlorperazine .
- Electron-donating groups (e.g., 3-methoxy in the target compound) on the phenyl ring modulate receptor affinity and solubility, contrasting with electron-withdrawing groups (e.g., 3,4-dichloro in Compound 7) .
Analytical Characterization
Pharmacological Activity Comparison
Antipsychotic and Neuroleptic Activity
- Prochlorperazine : A well-established antipsychotic with D2 receptor antagonism (IC50 ~20 nM for dopamine receptors) .
- Target Compound: No direct antipsychotic data, but the 3-methoxyphenyl group may enhance serotonin receptor affinity, as seen in related piperazine derivatives .
Antiparasitic and Antimicrobial Activity
- Compound 9 : Exhibits antitrypanosomal activity (IC50 = 0.75 mM against Trypanosoma brucei TryR), superior to earlier analogs (IC50 = 10.9 mM for precursor M).
- Compound 4a' : Demonstrates potent anti-inflammatory activity (70% inhibition at 50 mg/kg) and analgesic effects, attributed to azetidinone and oxazole moieties.
Anticancer Activity
- Compound in : A but-2-ynyl-linked phenothiazine shows P-glycoprotein inhibition, reversing multidrug resistance in leukemia cells (HL60R) .
- Compound 7 : Limited cytotoxicity data, but 3,4-dichlorobenzyl substitution correlates with antimicrobial activity in other studies.
Biological Activity
2-Chloro-10-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-10H-phenothiazine is a phenothiazine derivative that has garnered attention due to its potential pharmacological applications. This compound is structurally related to various antipsychotic and antiemetic agents, known for their interactions with neurotransmitter systems in the brain. Understanding its biological activity is crucial for exploring its therapeutic potential.
The compound has the following chemical characteristics:
- Molecular Formula : CHClNOS
- Molecular Weight : 452.0 g/mol
- CAS Number : 2058284-83-4
The biological activity of this compound is primarily attributed to its interaction with dopamine receptors, particularly the D2 receptor. This interaction is significant in the context of antipsychotic effects, as D2 receptor antagonism is a common mechanism among many neuroleptics. Additionally, this compound may exhibit activity against other neurotransmitter receptors, contributing to a broad pharmacological profile.
Pharmacological Activities
Research indicates that phenothiazine derivatives possess diverse pharmacological activities, including:
- Antipsychotic Effects : The compound may help in managing symptoms of schizophrenia and other psychotic disorders by modulating dopaminergic transmission.
- Antiemetic Properties : Similar to other phenothiazines, it may be effective in preventing nausea and vomiting.
- Potential Anticancer Activity : Some studies suggest that phenothiazine derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
In Vitro Studies
A study on related phenothiazine compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that similar derivatives could have potent anticancer properties. For instance, compounds with structural similarities showed IC50 values in the low micromolar range against glioma cells, indicating effective inhibition of tumor growth .
In Vivo Studies
In animal models, derivatives of phenothiazines have been shown to produce fewer extrapyramidal side effects compared to traditional antipsychotics while maintaining efficacy in blocking conditioned avoidance responses. This suggests a favorable safety profile for compounds like this compound .
Comparative Table of Related Compounds
| Compound Name | CAS Number | Molecular Weight | Antipsychotic Activity | IC50 (µM) |
|---|---|---|---|---|
| This compound | 2058284-83-4 | 452.0 | Yes | TBD |
| Chlorpromazine | 50-53-3 | 318.86 | Yes | 1.5 |
| Fluphenazine | 58-48-8 | 425.92 | Yes | 0.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
